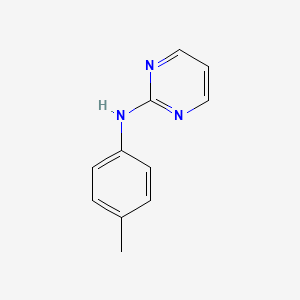
N-(4-Methylphenyl)pyrimidin-2-amine
描述
N-(4-Methylphenyl)pyrimidin-2-amine is an organic compound with the molecular formula C11H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
作用机制
Target of Action
N-(4-Methylphenyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . It also inhibits protein kinases , essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of protein kinases, it prevents the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . This inhibition disrupts cellular signaling processes, leading to changes in cell growth regulation, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to cell growth and differentiation. By inhibiting protein kinases, it disrupts the signaling processes that regulate these pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s degree of lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact its bioavailability and distribution within the body.
Result of Action
The compound exhibits antitrypanosomal and antiplasmodial activities . Some derivatives of 2-aminopyrimidine have shown to be active in low micromolar to submicromolar concentration . By inhibiting protein kinases, it can also exert anticancer potential .
生化分析
Biochemical Properties
N-(4-Methylphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including DNA and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their activity. For instance, this compound has been observed to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and apoptosis, leading to changes in cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as DNA and proteins, leading to inhibition or activation of their functions. For example, this compound has been shown to inhibit DNA replication by binding to the DNA strands and preventing the action of DNA polymerase . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has also been associated with changes in cellular function, such as altered gene expression and metabolic activity.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-Methylphenyl)pyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylamine with 2-chloropyrimidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylphenylamine and 2-chloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(4-Methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base like K2CO3 in DMF at elevated temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Functionalized pyrimidine derivatives with various substituents.
科学研究应用
N-(4-Methylphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
相似化合物的比较
N-(4-Methylphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)pyrimidin-2-amine: This compound has a chlorine substituent instead of a methyl group, which can affect its reactivity and biological activity.
N-(4-Methoxyphenyl)pyrimidin-2-amine: The presence of a methoxy group can influence the compound’s electronic properties and solubility.
N-(4-Nitrophenyl)pyrimidin-2-amine:
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research
属性
IUPAC Name |
N-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-3-5-10(6-4-9)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMBRUDOKZGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


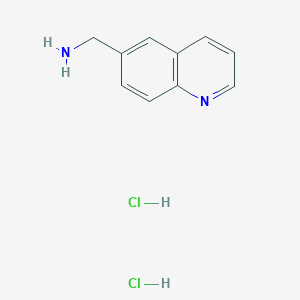
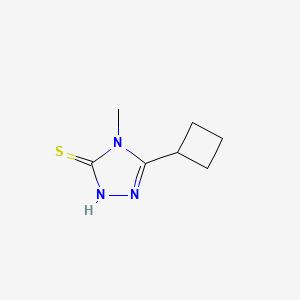
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
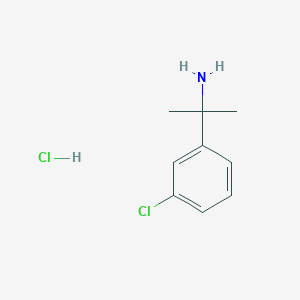
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)

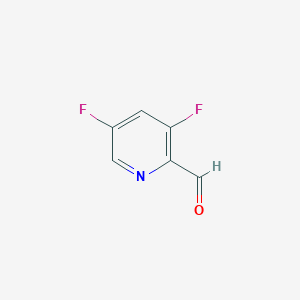
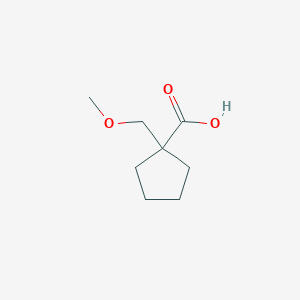
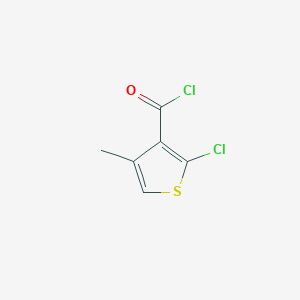
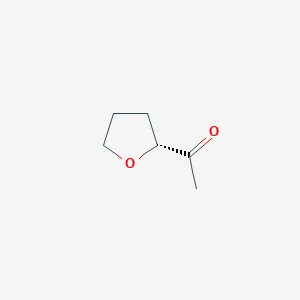


![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)

